3,4-difluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide
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Overview
Description
3,4-Difluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide group, a difluoro substituent, and a phenyl-imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-difluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide typically involves multiple steps, starting with the preparation of the phenyl-imidazole core. This can be achieved through the reaction of phenylglyoxal with ammonia and an appropriate sulfur-containing reagent
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would likely include the use of catalysts and specific reaction conditions to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted benzamides or imidazoles.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Medicine: The compound may be explored for its therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It can be utilized in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3,4-difluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
DFHBI-1T: A fluorophore used in biological imaging.
Imidazole derivatives: Various compounds with similar imidazole rings used in pharmaceuticals and agrochemicals.
Uniqueness: 3,4-Difluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide stands out due to its specific combination of functional groups, which may confer unique properties not found in other similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in both research and industry.
Would you like more information on any specific aspect of this compound?
Properties
IUPAC Name |
3,4-difluoro-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3OS/c19-14-7-6-13(10-15(14)20)17(24)21-8-9-25-18-22-11-16(23-18)12-4-2-1-3-5-12/h1-7,10-11H,8-9H2,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXODZRGDVPFUAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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